6-(Propan-2-yloxy)naphthalen-2-ol

Description

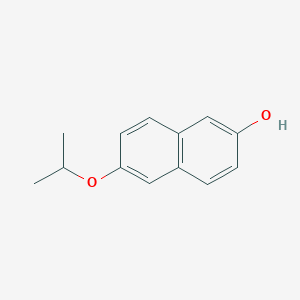

6-(Propan-2-yloxy)naphthalen-2-ol is a naphthol derivative featuring an isopropyloxy (-OCH(CH₃)₂) substituent at the 6-position of the naphthalene ring. This compound is structurally related to other alkoxy- and hydroxy-substituted naphthalen-2-ol derivatives, which are of interest in pharmaceutical and materials chemistry due to their tunable electronic and steric properties.

Properties

IUPAC Name |

6-propan-2-yloxynaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9(2)15-13-6-4-10-7-12(14)5-3-11(10)8-13/h3-9,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMBIASBJGTBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

NMR Data Comparison

Substituents alter electronic environments, reflected in NMR chemical shifts:

Key Trends :

Pharmacological Activities

- Anticancer Agents: 6-(4-Hydroxypiperidino)naphthalen-2-ol derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 7.9 μM) via estrogen receptor modulation .

- Naproxen Analogs: Methoxy and hydroxy derivatives are intermediates in nonsteroidal anti-inflammatory drug (NSAID) synthesis, with solubility and bioavailability influenced by substituent polarity .

Limitations and Gaps

- Synthesis yields for the isopropyloxy derivative are unreported in the evidence, though analogous alkylation reactions typically achieve 70–85% yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.